molecular formula C9H10ClN3O B14880887 (S)-5-Chloro-1,2-dimethyl-1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one

(S)-5-Chloro-1,2-dimethyl-1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one

Cat. No.: B14880887
M. Wt: 211.65 g/mol
InChI Key: APMRFTUSJBUDSC-YFKPBYRVSA-N
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Description

(S)-5-Chloro-1,2-dimethyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one is a heterocyclic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrido[3,4-b]pyrazinone core with chloro and methyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Chloro-1,2-dimethyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyridine derivative, the introduction of chloro and methyl groups can be achieved through halogenation and alkylation reactions, respectively. The final cyclization step often requires specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring the safety and environmental compliance of the production process. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Chloro-1,2-dimethyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.

    Substitution: Halogen substitution reactions can replace the chloro group with other functional groups, using reagents like sodium iodide in acetone.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Sodium iodide in acetone or other polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrido[3,4-b]pyrazinone oxides, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

(S)-5-Chloro-1,2-dimethyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-5-Chloro-1,2-dimethyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-5-Chloro-1,2-dimethyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one is unique due to its specific structural features and the presence of both chloro and methyl groups on the pyrido[3,4-b]pyrazinone core

Properties

Molecular Formula

C9H10ClN3O

Molecular Weight

211.65 g/mol

IUPAC Name

(2S)-5-chloro-1,2-dimethyl-2,4-dihydropyrido[3,4-b]pyrazin-3-one

InChI

InChI=1S/C9H10ClN3O/c1-5-9(14)12-7-6(13(5)2)3-4-11-8(7)10/h3-5H,1-2H3,(H,12,14)/t5-/m0/s1

InChI Key

APMRFTUSJBUDSC-YFKPBYRVSA-N

Isomeric SMILES

C[C@H]1C(=O)NC2=C(N1C)C=CN=C2Cl

Canonical SMILES

CC1C(=O)NC2=C(N1C)C=CN=C2Cl

Origin of Product

United States

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